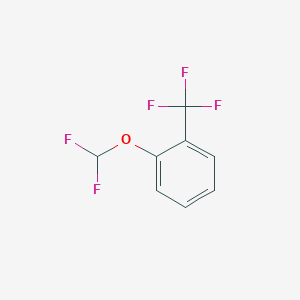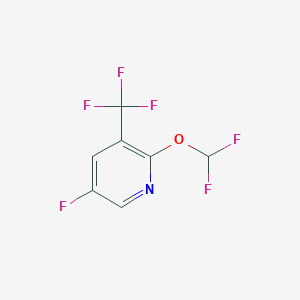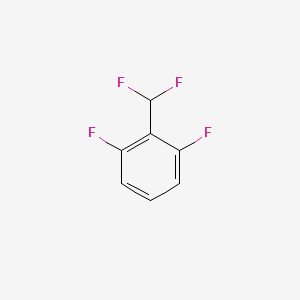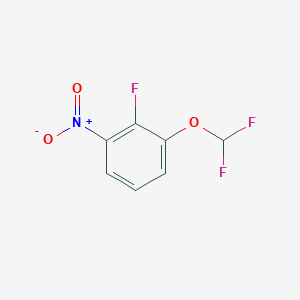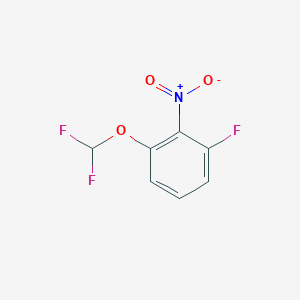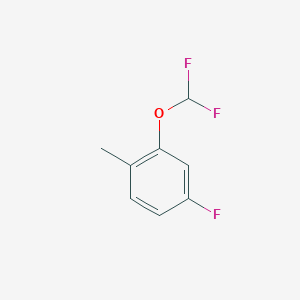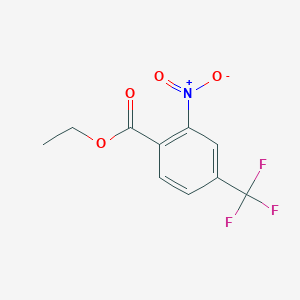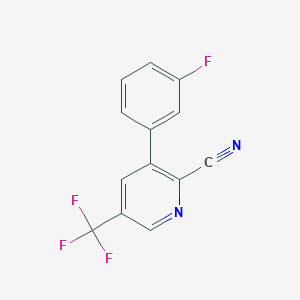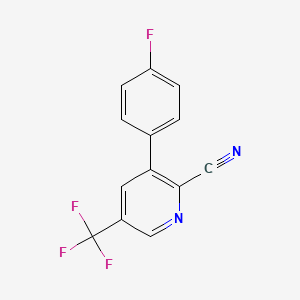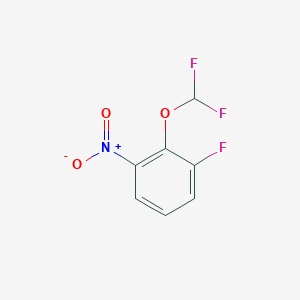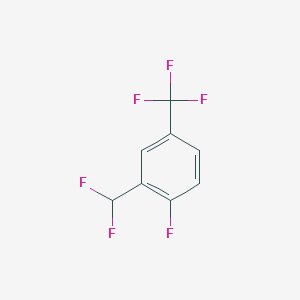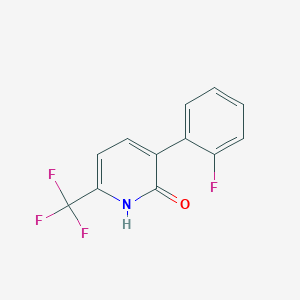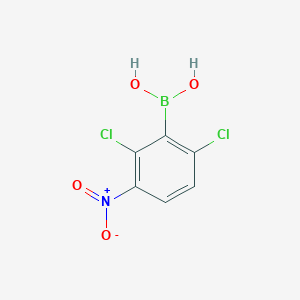
2,6-二氯-3-硝基苯基硼酸
描述
2,6-Dichloro-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2NO4. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
2,6-Dichloro-3-nitrophenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2,6-Dichloro-3-nitrophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, 2,6-Dichloro-3-nitrophenylboronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. It is also used in Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds and the synthesis of heterocyclic compounds. It also catalyzes various reactions, leading to the production of biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, it is stored at a temperature of 2-8°C , which may affect its reactivity. Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes , indicating that the compound’s action can be influenced by its physical state and exposure conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrophenylboronic acid typically involves the reaction of 2,6-dichloro-3-nitrobenzene with a boron-containing reagent under specific conditions. One common method is the reaction of 2,6-dichloro-3-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 2,6-Dichloro-3-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 2,6-Dichloro-3-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form amino derivatives, while the boronic acid group can be oxidized to form boronic esters.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).
Reducing Agents: Such as hydrogen gas or metal hydrides for nitro group reduction.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amino Derivatives: Formed through the reduction of the nitro group.
Boronic Esters: Formed through the oxidation of the boronic acid group.
相似化合物的比较
2,6-Dichloro-3-nitrophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the chlorine and nitro substituents, making it less reactive in certain reactions.
3-Nitrophenylboronic Acid: Similar in structure but lacks the chlorine atoms, affecting its reactivity and selectivity in chemical reactions.
2,6-Dichlorophenylboronic Acid: Lacks the nitro group, which influences its electronic properties and reactivity.
The presence of both chlorine and nitro groups in 2,6-Dichloro-3-nitrophenylboronic acid makes it unique, providing distinct reactivity and selectivity in various chemical reactions .
属性
IUPAC Name |
(2,6-dichloro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSACXTTUJLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674504 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-37-2 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


